1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and an indene moiety, which contribute to its diverse chemical reactivity and potential utility in various applications.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step synthetic routes. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds . The preparation process includes the following steps:
Nitration: Introduction of nitro groups to the precursor compound.
Oxidation: Conversion of nitro groups to corresponding oxides.
Oxidation Coupling: Formation of the final compound through coupling reactions under oxidative conditions.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other higher oxidation state products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one: This compound also contains an oxadiazole ring and is used in high-energy materials.
3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Another energetic compound with similar applications in high-energy materials.
Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: An energetic ionic salt with applications in explosives and propellants.
Properties
Molecular Formula |
C15H14N8O2 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-2,3-dihydroinden-1-ylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H14N8O2/c1-8-12(23(22-17-8)14-13(16)20-25-21-14)15(24)19-18-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H2,16,20)(H,19,24)/b18-11+ |
InChI Key |
GOHUFSKQOSFUIJ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/3\CCC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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